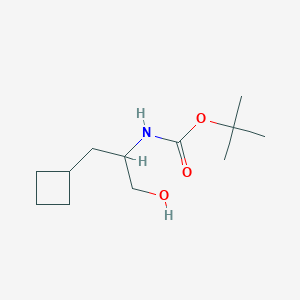

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

描述

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is a carbamate ester, which is a class of organic compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

准备方法

The synthesis of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl chloroformate with 2-cyclobutyl-1-(hydroxymethyl)ethylamine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Reactions

Chemical Structure and Characteristics

- Molecular Formula : C13H23N1O2

- Molecular Weight : Approximately 215.29 g/mol

- Structural Features : The compound features a tert-butyl group and a cyclobutyl moiety, providing unique steric and electronic properties that enhance its reactivity.

Reactivity

The compound can undergo several types of reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : Participates in substitution reactions with various nucleophiles and electrophiles.

These reactions make it a valuable reagent in organic synthesis, allowing for the preparation of various derivatives and complex molecules.

Chemistry

In the field of chemistry, tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate serves as a reagent for synthesizing organic compounds. Its ability to participate in diverse chemical reactions makes it essential for organic chemists looking to develop new materials or study reaction mechanisms.

Biology

The compound is utilized in biological research to investigate the effects of carbamate derivatives on biological systems. Its structure allows it to interact with biological molecules, making it a model compound for studying these interactions.

Medicine

This compound has potential therapeutic applications due to its ability to modulate biological pathways. Preliminary studies indicate that it may serve as a prodrug, releasing active pharmaceutical ingredients upon enzymatic cleavage. This property enhances its utility in drug design and development.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the formulation of coatings, adhesives, and other chemical products.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition against specific enzymes. A study investigated its effects on metabolic disorders and cancer-related enzymes, suggesting its potential as a lead compound in drug development aimed at these conditions.

Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. It was found to enhance the bioavailability of co-administered drugs through its prodrug properties. This finding supports its application in pharmacology to improve therapeutic efficacy.

作用机制

The mechanism of action of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

相似化合物的比较

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate can be compared with other similar compounds, such as:

Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound has a cyclopropyl group instead of a cyclobutyl group, which can lead to differences in reactivity and biological activity.

Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: This compound has additional hydroxymethyl groups, which can affect its solubility and interaction with biological targets.

The uniqueness of tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate lies in its specific structure, which provides distinct chemical and biological properties that can be leveraged for various applications.

生物活性

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (C12H23NO3) is a carbamate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23NO3, with a molecular weight of 229.32 g/mol. The compound features a tert-butyl group, a cyclobutyl ring, and a hydroxypropan moiety, contributing to its unique chemical behavior and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 2-cyclobutyl-1-(hydroxymethyl)ethylamine. This method allows for the formation of the carbamate bond under controlled conditions, optimizing yield and purity.

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes and cellular pathways. The mechanism of action involves covalent bonding to nucleophilic sites on proteins, which can modulate enzyme activity and affect metabolic pathways.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity through covalent bonding |

| Anticancer Potential | Investigated for effects on cancer cell proliferation |

| Anti-inflammatory Effects | Potential to reduce inflammation in cellular models |

Case Studies

- Anticancer Research : A study investigated the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The compound exhibited an IC50 value of approximately 102 μM against specific cancer types .

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins. This interaction can lead to:

- Inhibition of Signal Transduction : By modifying key signaling proteins, the compound may disrupt pathways involved in cell proliferation and inflammation.

- Modulation of Metabolic Pathways : Its influence on enzyme activity can alter metabolic processes, potentially leading to therapeutic benefits in metabolic disorders .

Comparison with Related Compounds

Comparative studies with similar compounds highlight the unique properties of this compound. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | Cyclopropyl group | Different steric properties |

| Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate | Additional hydroxymethyl groups | Affects solubility and biological interactions |

These comparisons underscore the distinct chemical reactivity and biological potential of this compound.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate for reproducibility?

- Methodological Answer :

- Step 1 : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal reaction conditions, such as temperature, solvent polarity, and catalyst loading .

- Step 2 : Validate predictions experimentally by testing small-scale reactions under varying conditions (e.g., tert-butyl carbamate derivatives often require anhydrous environments and inert gas protection to prevent hydrolysis) .

- Step 3 : Monitor reaction progress via TLC or HPLC, focusing on intermediates like cyclobutyl-propanol precursors to ensure regioselectivity .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Step 1 : Perform column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate carbamate derivatives from hydroxyl-containing byproducts .

- Step 2 : Leverage solubility differences: tert-butyl carbamates are typically less polar than hydroxylated intermediates, enabling selective crystallization in non-polar solvents .

- Step 3 : Confirm purity via NMR (e.g., absence of residual solvent peaks at δ 1.2–1.4 ppm for tert-butyl groups) and HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer :

- Step 1 : Obtain X-ray crystallography data to resolve stereochemistry at the cyclobutyl and hydroxypropan-2-yl moieties .

- Step 2 : Use 2D NMR (e.g., NOESY or ROESY) to confirm spatial proximity of the tert-butyl group to the cyclobutyl ring .

- Step 3 : Compare experimental IR spectra with computational (DFT) predictions to validate hydrogen bonding between the carbamate and hydroxyl groups .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Step 1 : Apply density functional theory (DFT) to model transition states for carbamate cleavage or cyclobutyl ring-opening reactions .

- Step 2 : Use molecular dynamics simulations to assess steric effects of the tert-butyl group on nucleophilic attack at the carbamate carbonyl .

- Step 3 : Validate simulations with kinetic studies (e.g., Arrhenius plots) under controlled pH and temperature conditions .

Q. How does the stability of this compound vary under acidic or oxidative conditions?

- Methodological Answer :

- Step 1 : Conduct accelerated stability testing by exposing the compound to 0.1M HCl (acidic) or H₂O₂ (oxidative) at 40°C for 24–72 hours .

- Step 2 : Analyze degradation products via LC-MS; tert-butyl carbamates often hydrolyze to secondary amines under acidic conditions .

- Step 3 : Cross-reference with thermal gravimetric analysis (TGA) to correlate decomposition temperatures with functional group lability .

Q. How can researchers resolve contradictions in toxicity data for tert-butyl carbamate derivatives?

- Methodological Answer :

- Step 1 : Perform in vitro assays (e.g., Ames test for mutagenicity) to reconcile discrepancies between SDS-reported "no known hazards" and structural analogs with acute toxicity .

- Step 2 : Use zebrafish embryo models to assess developmental toxicity linked to carbamate bioaccumulation .

- Step 3 : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on substituent effects (e.g., cyclobutyl vs. phenyl groups) .

Q. Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Protocol 1 : Store the compound at 2–8°C in airtight containers under nitrogen to prevent moisture absorption and degradation .

- Protocol 2 : Use electrostatic-dissipative equipment during transfer to mitigate ignition risks from volatile solvents .

- Protocol 3 : Implement fume hoods and PPE (nitrile gloves, goggles) during synthesis to avoid dermal exposure, as carbamates may cause irritation .

Q. Analytical and Experimental Design

Q. What advanced analytical techniques validate the stereochemical purity of this compound?

- Methodological Answer :

- Technique 1 : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomeric excess (>99% ee) .

- Technique 2 : Vibrational circular dichroism (VCD) to confirm absolute configuration of the hydroxypropan-2-yl group .

Q. How can researchers design experiments to probe the reaction mechanisms involving tert-butyl carbamate derivatives?

- Methodological Answer :

- Design 1 : Isotopic labeling (e.g., ¹⁸O) at the carbamate carbonyl to track hydrolysis pathways via mass spectrometry .

- Design 2 : In situ IR spectroscopy to monitor tert-butyl group stability during high-temperature reactions .

Q. What methodologies assess the environmental impact of this compound?

属性

IUPAC Name |

tert-butyl N-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYOAQZEBASQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466550 | |

| Record name | tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816429-99-9 | |

| Record name | 1,1-Dimethylethyl N-[2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816429-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [2-cyclobutyl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。